molecular formula C6H7N3O4 B2810090 4-Propionylamino-furazan-3-carboxylic acid CAS No. 361364-88-7

4-Propionylamino-furazan-3-carboxylic acid

Cat. No.: B2810090
CAS No.: 361364-88-7
M. Wt: 185.139
InChI Key: LOKOBMSWDMCGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propionylamino-furazan-3-carboxylic acid is a chemical compound with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . It is a specialty product often used in proteomics research . The compound features a furazan ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with various functional groups attached to it.

Scientific Research Applications

4-Propionylamino-furazan-3-carboxylic acid has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with 4-Propionylamino-furazan-3-carboxylic acid are not explicitly mentioned in the search results. It is intended for research use only , suggesting that appropriate safety measures should be taken when handling it.

Future Directions

The future directions of research involving 4-Propionylamino-furazan-3-carboxylic acid could include its use as a promising furazan-based cation in desensitizing energetic compounds . This suggests potential applications in the development of new-generation energetic compounds that are safer and less costly than sensitive energetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionylamino-furazan-3-carboxylic acid typically involves the reaction of furazan derivatives with propionyl chloride and subsequent carboxylation. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Propionylamino-furazan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the furazan ring.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The functional groups attached to the furazan ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-Propionylamino-furazan-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propionylamino-furazan-3-carboxylic acid is unique due to its specific functional groups and the presence of the furazan ring, which imparts distinct chemical properties and reactivity. Its applications in proteomics research and potential in drug development further distinguish it from other similar compounds.

Properties

IUPAC Name

4-(propanoylamino)-1,2,5-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-3(10)7-5-4(6(11)12)8-13-9-5/h2H2,1H3,(H,11,12)(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKOBMSWDMCGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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